Cas no 1352394-46-7 (4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine)

4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core with chloro and methyl substituents. This structure serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of reactive chlorine atoms at the 4- and 6-positions enables selective functionalization, facilitating the development of more complex derivatives. Its methyl group at the 2-position enhances stability and influences electronic properties, making it valuable for structure-activity relationship studies. The compound is commonly utilized in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents. High purity and consistent quality are critical for its effective application in research and industrial processes.
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine structure
1352394-46-7 structure
商品名:4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
CAS番号:1352394-46-7
MF:C8H6N2Cl2
メガワット:201.053
MDL:MFCD20923332
CID:3164910
PubChem ID:123135216

4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 4,6-Dichloro-2-Methyl-7-azaindole
    • 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
    • D96692
    • SY346278
    • SCHEMBL20458527
    • SB15794
    • PS-16921
    • MFCD20923332
    • 4,6-Dichloro-2-methyl-7-azaindole
    • 1352394-46-7
    • MDL: MFCD20923332
    • インチ: InChI=1S/C8H6Cl2N2/c1-4-2-5-6(9)3-7(10)12-8(5)11-4/h2-3H,1H3,(H,11,12)
    • InChIKey: CWGUVQVPMSTYAB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 199.9908036g/mol
  • どういたいしつりょう: 199.9908036g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 28.7Ų

4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3068-10G
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
10g
¥ 35,640.00 2023-04-07
eNovation Chemicals LLC
Y1096737-10G
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
10g
$5830 2024-05-23
eNovation Chemicals LLC
Y1096737-250MG
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
250mg
$670 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3068-250mg
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
250mg
¥3561.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ3068-1.0g
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
1.0g
¥7122.0000 2024-07-28
eNovation Chemicals LLC
Y1096737-1g
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
1g
$1340 2025-02-21
eNovation Chemicals LLC
Y1096737-250mg
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
250mg
$670 2025-02-25
eNovation Chemicals LLC
Y1096737-1G
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
1g
$1340 2024-07-21
eNovation Chemicals LLC
Y1096737-5G
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
5g
$4020 2024-07-21
eNovation Chemicals LLC
Y1096737-100mg
4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
1352394-46-7 97%
100mg
$400 2024-07-21

4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine 関連文献

4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridineに関する追加情報

Introduction to 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1352394-46-7)

4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine, identified by its CAS number 1352394-46-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its structural versatility and biological activity. The presence of chlorine substituents at the 4 and 6 positions, along with a methyl group at the 2 position, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The 1H-pyrrolo[2,3-b]pyridine core is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. This structural motif is particularly interesting because it can serve as a privileged scaffold in drug discovery, exhibiting binding affinity to multiple biological targets. The chlorine atoms at the 4 and 6 positions enhance the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions, which are commonly employed in medicinal chemistry to introduce diverse functional groups.

4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential applications in the development of small-molecule inhibitors targeting various therapeutic areas. One of the most notable areas of research involves its use as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.

Recent advancements in computational chemistry have enabled more efficient virtual screening processes for identifying novel drug candidates. The structural features of 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine make it an attractive candidate for docking studies against kinase targets. For instance, studies have shown that modifications to this scaffold can lead to compounds with improved potency and selectivity against tyrosine kinases. These findings highlight the importance of 1H-pyrrolo[2,3-b]pyridine derivatives in the quest for next-generation anticancer agents.

The methyl group at the 2 position in 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine contributes to the steric environment of the molecule, influencing its interactions with biological targets. This feature can be exploited to fine-tune binding affinities and pharmacokinetic properties. Researchers have demonstrated that subtle changes in this region can significantly alter the pharmacological profile of derived compounds. Such flexibility underscores the utility of this scaffold in medicinal chemistry.

In addition to kinase inhibition, 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has been explored for its potential in other therapeutic areas. For example, derivatives of this compound have shown promise as inhibitors of enzymes involved in inflammatory pathways. Inflammation is a hallmark of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. By targeting key inflammatory mediators, compounds derived from 1H-pyrrolo[2,3-b]pyridine may offer novel therapeutic strategies.

The synthesis of 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine involves multi-step organic transformations that highlight its synthetic accessibility. The chlorine substituents can be introduced through halogenation reactions, while the methyl group can be incorporated via alkylation or other functional group interconversions. These synthetic routes are well-documented in the literature and provide chemists with a robust toolkit for further derivatization.

The growing interest in 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has led to several patents and publications detailing its applications in drug discovery. Researchers are continuously exploring new derivatives to expand the chemical space available for therapeutic development. The combination of computational modeling and experimental validation has been instrumental in optimizing these molecules for clinical use.

The future prospects for 4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine are promising, with ongoing studies focusing on improving its pharmacological properties and exploring new applications. As our understanding of biological pathways continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets. The versatility of this scaffold ensures that it will remain a cornerstone in pharmaceutical research for years to come.

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Amadis Chemical Company Limited
(CAS:1352394-46-7)4,6-dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
A858290
清らかである:99%
はかる:1g
価格 ($):1066.0